molecular formula C8H16ClN B8067070 (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B8067070
M. Wt: 161.67 g/mol
InChI Key: ASJSMOVYIWFUDV-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-3-azabicyclo[331]nonane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This method is cost-effective and yields the desired compound efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using similar catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the compound acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(1S,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSMOVYIWFUDV-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](C1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.